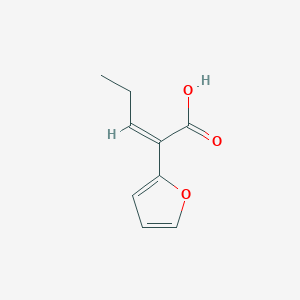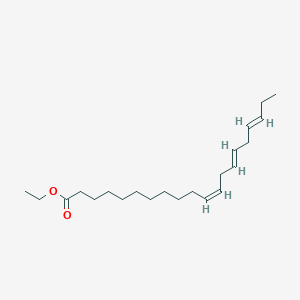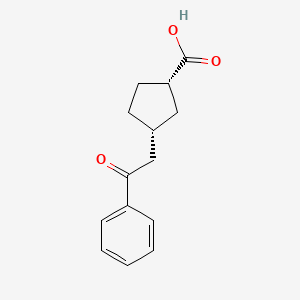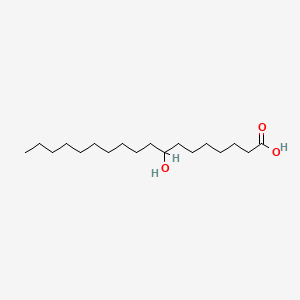
11,13-Octadecadienoic acid, (11E,13E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,13-Octadecadienoic acid, (11E,13E)- is a polyunsaturated fatty acid with the molecular formula C18H32O2. It is characterized by the presence of two conjugated double bonds at the 11th and 13th positions in the carbon chain, both in the trans configuration (E).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
11,13-Octadecadienoic acid, (11E,13E)- can be synthesized through the isomerization of linoleic acid. This process involves the use of catalysts such as alkali metals or their hydroxides under controlled temperature and pressure conditions. The reaction typically proceeds via a conjugated diene intermediate, which is then converted to the desired trans,trans-diene product .
Industrial Production Methods
Industrial production of 11,13-Octadecadienoic acid, (11E,13E)- often involves the extraction and purification from natural sources such as plant oils. For example, it can be obtained from the seed oils of plants like bitter gourd and tung oil, where it is present in significant amounts. The extraction process includes steps like solvent extraction, distillation, and crystallization to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
11,13-Octadecadienoic acid, (11E,13E)- undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxygen or other oxidizing agents, leading to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in the formation of saturated fatty acids.
Substitution: The carboxyl group of the acid can participate in esterification or amidation reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) is often used.
Substitution: Alcohols and amines are typical reagents for esterification and amidation reactions, respectively.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
11,13-Octadecadienoic acid, (11E,13E)- has various applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a standard in analytical chemistry.
Biology: Studies have shown its role in modulating lipid metabolism and its potential anti-inflammatory properties.
Medicine: Research indicates its potential in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of biodegradable polymers and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 11,13-Octadecadienoic acid, (11E,13E)- involves its interaction with cellular lipid membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism, such as lipoxygenases and cyclooxygenases. Additionally, it has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to lipid metabolism and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Linoleic acid: A polyunsaturated omega-6 fatty acid with double bonds at the 9th and 12th positions.
α-Eleostearic acid: A conjugated polyunsaturated fatty acid with three double bonds at the 9th, 11th, and 13th positions.
9,11,13-Octadecatrienoic acid: Another polyunsaturated fatty acid with three conjugated double bonds.
Uniqueness
11,13-Octadecadienoic acid, (11E,13E)- is unique due to its specific double bond configuration (trans,trans) and its ability to modulate specific biological pathways, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
(11E,13E)-octadeca-11,13-dienoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-8H,2-4,9-17H2,1H3,(H,19,20)/b6-5+,8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFMXQLVWUGIPI-BSWSSELBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=CCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C=C/CCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-carbamimidoyl-2-[(3,4-dichlorophenyl)methyl]-1-octylguanidine;hydrate;dihydrochloride](/img/structure/B8260825.png)





![(1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B8260860.png)
![(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B8260868.png)


![(1S,3R)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260885.png)
